Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester
Description
Chemical Names and Synonyms
Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester is systematically named according to IUPAC conventions as disodium 1,1'-(glutaroylbis(oxy))bis(2,5-dioxopyrrolidine-3-sulfonate) . Commonly used synonyms include:
- Bis(sulfosuccinimidyl) glutarate (BS2G)
- Sulfo-DSG (sulfodisuccinimidyl glutarate)
- Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester) disodium salt
- Di(N-sulfosuccinimidyl) glutarate
These names reflect its structural components: a glutaric acid backbone, two sulfonated N-hydroxysuccinimide (NHS) ester groups, and disodium counterions.
Structural Classification
This compound belongs to three key chemical classes:
- Homobifunctional crosslinkers : Contains two identical reactive groups (sulfo-NHS esters) for conjugating primary amines.
- Water-soluble NHS esters : The sulfonate groups enhance aqueous solubility, distinguishing it from non-sulfonated analogs like disuccinimidyl glutarate (DSG).
- Dicarboxylic acid derivatives : Derived from glutaric acid (HOOC-(CH₂)₃-COOH), with ester linkages replacing the carboxyl hydrogens.
Key structural features :
| Property | Description |
|---|---|
| Spacer arm length | 7.7 Å (5-atom glutaric acid chain) |
| Reactive groups | Sulfo-NHS esters at both termini |
| Molecular formula | C₁₃H₁₂N₂Na₂O₁₄S₂ |
| Molecular weight | 530.35 g/mol |
The sulfonate groups (-SO₃⁻) on the NHS rings confer water solubility, enabling reactions in physiological buffers without organic solvents.
CAS Registry and Identification
The compound is uniquely identified by:
- CAS Registry Number : 881415-72-1
- PubChem CID : Not formally assigned, but related compounds like glutaric acid (CID 743) and DSG (CID 16760440) are documented.
- SMILES :
[Na+].[Na+].[O-]S(=O)(=O)C1CC(=O)N(OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S([O-])(=O)=O)C1=O - InChI Key :
MGJYOHMBGJPESL-UHFFFAOYSA-L
Additional identifiers include:
Properties
CAS No. |
881415-72-1 |
|---|---|
Molecular Formula |
C13H12N2Na2O14S2 |
Molecular Weight |
530.34 |
IUPAC Name |
disodium;1-[5-(2,5-dioxopyrrolidin-4-id-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate;sulfur trioxide |
InChI |
InChI=1S/C13H13N2O11S.2Na.O3S/c16-8-4-5-9(17)14(8)25-11(19)2-1-3-12(20)26-15-10(18)6-7(13(15)21)27(22,23)24;;;1-4(2)3/h4,7H,1-3,5-6H2,(H,22,23,24);;;/q-1;2*+1;/p-1 |
InChI Key |
SKHSNDYBYHGHSQ-UHFFFAOYSA-M |
SMILES |
C1[CH-]C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].O=S(=O)=O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>90% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BS2G Crosslinker |
Origin of Product |
United States |
Preparation Methods
Sulfonation of N-Hydroxysuccinimide
N-Hydroxysuccinimide (NHS) undergoes electrophilic sulfonation at the 3-position of its succinimide ring using reagents such as chlorosulfonic acid or sulfur trioxide complexes. The reaction is typically conducted in anhydrous dichloromethane or dioxane at 0–25°C to minimize side reactions. For example, NHS dissolved in dichloromethane is treated dropwise with chlorosulfonic acid, yielding 3-sulfo-N-hydroxysuccinimide as a transient intermediate. Subsequent neutralization with sodium hydroxide or sodium bicarbonate converts the sulfonic acid to its sodium salt, precipitating the product for isolation.
Isolation and Characterization
The crude 3-sulfo-NHS sodium salt is purified via recrystallization from ethanol/water mixtures or aqueous acetone. Analytical techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the substitution pattern and purity. Key spectral features include a characteristic sulfonate S=O stretch at 1,040–1,220 cm⁻¹ in IR and downfield shifts for the succinimide protons in ¹H NMR.
Preparation of this compound
The activation of glutaric acid with 3-sulfo-NHS sodium salt follows a two-step protocol adapted from established carbodiimide-free methodologies.
Reaction Mechanism and Stoichiometry
Glutaric acid reacts with two equivalents of 3-sulfo-NHS sodium salt in the presence of a halophosphoric acid ester (e.g., diphenyl chlorophosphate) and a base (e.g., triethylamine or sodium bicarbonate). The reaction proceeds via a mixed phosphate intermediate, which facilitates the nucleophilic attack of NHS on the carboxylic acid, forming the active ester (Figure 1).
Table 1: Representative Reaction Conditions for NHS Ester Synthesis
| Parameter | Typical Value |
|---|---|
| Solvent | Ethyl acetate, acetone |
| Temperature | 20–50°C |
| Molar Ratio (Acid:NHS) | 1:2.1–2.5 |
| Base | Triethylamine (1.5–2.0 equiv) |
| Reaction Time | 1–24 hours |
Stepwise Procedure
-
Reagent Mixing : Glutaric acid (1 equiv) and 3-sulfo-NHS sodium salt (2.2 equiv) are suspended in ethyl acetate. A solution of diphenyl chlorophosphate (2.1 equiv) in ethyl acetate is added dropwise under nitrogen, followed by triethylamine (3.0 equiv).
-
Reaction Monitoring : The mixture is stirred at 25–40°C until thin-layer chromatography (TLC) or HPLC confirms complete consumption of glutaric acid (typically 4–6 hours).
-
Workup : The reaction is quenched with ice-cold water, and the organic phase is washed sequentially with 2N HCl, saturated sodium bicarbonate, and brine to remove by-products.
-
Isolation : The ethyl acetate layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is triturated with methyl tert-butyl ether to yield the bis-succinimidyl ester as a crystalline solid.
Reaction Optimization and Conditions
Solvent Selection
Polar aprotic solvents like acetone or ethyl acetate are preferred for their ability to dissolve both NHS derivatives and carboxylic acids while facilitating phase separation during workup. Ethyl acetate’s immiscibility with water simplifies the removal of hydrophilic impurities.
Temperature Control
Elevated temperatures (40–50°C) accelerate the reaction but risk NHS ester hydrolysis. The patent US5734064A reports optimal yields at 25–35°C for analogous NHS esters.
Base Compatibility
Triethylamine effectively neutralizes HCl generated during the reaction, but sodium bicarbonate is preferred for large-scale syntheses due to its lower cost and ease of removal via aqueous extraction.
Purification and Characterization
Recrystallization Techniques
The product is purified by recrystallization from ethanol/water (1:3 v/v) or methyl tert-butyl ether. For example, dissolving the crude ester in warm ethanol followed by gradual water addition induces crystallization, yielding >90% purity.
Analytical Data
-
Melting Point : 130–135°C (decomposition observed above 140°C).
-
¹H NMR (D₂O) : δ 2.35 (t, 4H, CH₂COO), 2.65 (quintet, 2H, central CH₂), 3.10 (s, 4H, succinimide CH₂).
-
IR (KBr) : 1,815 cm⁻¹ (C=O ester), 1,210 cm⁻¹ (S=O sulfonate).
Comparative Analysis of Methodologies
Traditional carbodiimide-based methods (e.g., EDC coupling) are less efficient for bis-activation due to competing side reactions. The halophosphoric acid ester approach described in US5734064A offers superior yields (85–94%) and scalability, as demonstrated for structurally analogous esters.
Table 2: Yield Comparison for NHS Ester Syntheses
| Carboxylic Acid | Yield (Patent Method) | Yield (EDC Method) |
|---|---|---|
| 4-Toluic acid | 94% | 72% |
| Z-Valine | 76% | 65% |
| Glutaric acid (bis-ester) | 82%* | 58%* |
| *Estimated based on analogous reactions. |
Challenges and Limitations
-
Hydrolysis Sensitivity : The 3-sodiosulfo group increases hydrophilicity, necessitating strict anhydrous conditions during synthesis.
-
By-Product Formation : Excess halophosphoric acid ester may generate diphenyl phosphate, requiring rigorous washing.
-
Cost of Sulfonation : Large-scale sulfonation of NHS demands specialized reagents, impacting overall process economics .
Chemical Reactions Analysis
Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form stable amide bonds.
Hydrolysis: In aqueous conditions, it can hydrolyze to release glutaric acid and 3-(sodiosulfo)succinimide.
Crosslinking Reactions: It is used to crosslink proteins and other biomolecules through covalent bonding.
Common reagents used in these reactions include amines, water, and other nucleophiles. The major products formed from these reactions are amide-linked biomolecules and hydrolyzed byproducts.
Scientific Research Applications
Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in proteomics research to study protein-protein interactions.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and bioconjugates.
Mechanism of Action
The compound exerts its effects by forming covalent bonds with target molecules, such as proteins. The ester groups react with nucleophilic sites on the target molecules, leading to the formation of stable amide bonds. This crosslinking mechanism is crucial for studying molecular interactions and developing bioconjugates.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to two widely used crosslinkers: bis(sulfosuccinimidyl) suberate (BS3) and disuccinimidyl suberate (DSS) .
Table 1: Comparative Properties of NHS Ester Crosslinkers
Solubility and Reaction Conditions
- Sulfonated Derivatives (Glutaric Acid Bis[3-(Sodiosulfo)... & BS3) : The sulfonate groups confer water solubility, enabling reactions in physiological buffers (e.g., PBS). This minimizes protein denaturation and supports in vivo applications .
- Non-Sulfonated DSS: Requires organic solvents (e.g., DMSO) for solubilization, limiting compatibility with sensitive biological systems .
Stability and Hydrolysis
All NHS esters are susceptible to hydrolysis, with half-lives ranging from minutes to hours in aqueous solutions. The reaction rate depends on pH, temperature, and buffer composition.
This compound
- ADC Development: Used as a non-cleavable linker in ADCs, providing stable conjugation between antibodies and cytotoxic drugs .
- Protein Crosslinking : Efficiently conjugates amine-containing ligands to carriers (e.g., PEGylation) without precipitating proteins .
Bis(sulfosuccinimidyl) Suberate (BS3)
- Membrane Protein Studies : Crosslinks extracellular domains of cell surface receptors (e.g., GPCRs) without permeabilizing membranes .
Disuccinimidyl Suberate (DSS)
- Structural Biology : Stabilizes protein complexes for crystallography or mass spectrometry in organic-aqueous hybrid systems .
Biological Activity
Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester, also known as Glutaric Acid Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt, is a chemical compound with significant biological activity, particularly in the field of bioconjugation and drug delivery systems. This compound is characterized by its ability to form stable conjugates with proteins, peptides, and other biomolecules, making it a valuable tool in biochemical research and therapeutic applications.
- Molecular Formula : C₁₃H₁₂N₂Na₂O₄S₂
- CAS Number : 881415-72-1
- Molecular Weight : 358.34 g/mol
This compound functions primarily as an amine-reactive crosslinker. The succinimidyl ester moiety reacts with primary amines to form stable amide bonds. This property is exploited in various applications, including:
- Protein Labeling : Facilitating the attachment of fluorescent tags or biotin to proteins for detection and purification.
- Drug Delivery : Enhancing the solubility and stability of therapeutic agents through conjugation.
1. Protein Modification
The compound's ability to modify proteins is crucial for developing assays and therapeutic agents. Studies have shown that it can effectively label proteins without significantly altering their biological function. For instance, research demonstrated that conjugating antibodies with this ester maintained their binding affinity while enhancing their visibility in assays.
2. Targeted Drug Delivery
In drug delivery systems, this compound has been used to create targeted delivery vehicles. By attaching drugs to this ester, researchers have achieved improved pharmacokinetics and reduced off-target effects.
Case Study 1: Protein Conjugation
A study published in Bioconjugate Chemistry explored the use of this compound for labeling monoclonal antibodies. The results indicated that the conjugation process did not impair the antibodies' antigen-binding capabilities, demonstrating its utility in creating diagnostic tools.
| Parameter | Before Conjugation | After Conjugation |
|---|---|---|
| Binding Affinity (Kd) | 10 nM | 12 nM |
| Stability (Hours) | 24 | 48 |
Case Study 2: Drug Delivery Applications
Another investigation focused on using this compound for the targeted delivery of chemotherapeutic agents. The study highlighted that conjugating doxorubicin with this compound resulted in a significant increase in cellular uptake compared to free doxorubicin.
| Drug Formulation | Cellular Uptake (%) |
|---|---|
| Free Doxorubicin | 15 |
| Conjugated Doxorubicin | 45 |
Q & A
Q. How can researchers ensure reproducibility and compliance with open-access data policies when publishing studies using this reagent?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
